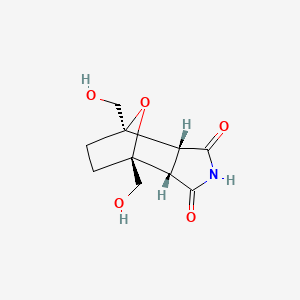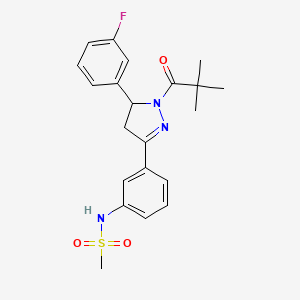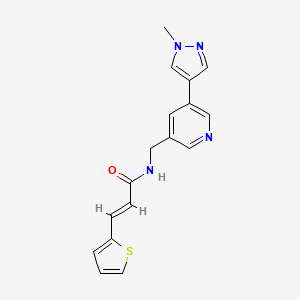
Bis(hydroxymethyl)norcantharimide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(hydroxymethyl)norcantharimide is a synthetic compound derived from norcantharidin, which itself is a demethylated derivative of cantharidin. This compound has garnered attention due to its potential applications in various fields, including medicinal chemistry and materials science. Its structure features two hydroxymethyl groups attached to the norcantharimide core, which contributes to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(hydroxymethyl)norcantharimide typically involves the Diels-Alder reaction of 5-hydroxymethylfurfural (HMF) with maleimides, followed by hydrogenation of the double bond. This reaction is diastereoselective and proceeds with a good overall yield . The process can be carried out in aqueous media, which is a more environmentally friendly approach compared to using organic solvents .
Industrial Production Methods
Industrial production of this compound leverages the same synthetic routes but on a larger scale. The use of renewable resources, such as biomass-derived HMF, makes the process sustainable and cost-effective . The scalability of the Diels-Alder reaction and subsequent hydrogenation steps ensures that the compound can be produced in sufficient quantities for various applications.
化学反応の分析
Types of Reactions
Bis(hydroxymethyl)norcantharimide undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to form various reduced derivatives.
Substitution: The hydroxymethyl groups can participate in substitution reactions to form different functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as acetyl chloride in pyridine can be used to form acetyl derivatives.
Major Products Formed
Oxidation: Aldehyde and carboxylic acid derivatives.
Reduction: Various reduced forms of the compound.
Substitution: Functionalized derivatives such as acetylated products.
科学的研究の応用
Bis(hydroxymethyl)norcantharimide has a wide range of applications in scientific research:
作用機序
The mechanism of action of bis(hydroxymethyl)norcantharimide involves multiple pathways:
Inhibition of Proliferation: The compound inhibits the proliferation of cancer cells by interfering with cell cycle progression.
Induction of Apoptosis: It induces apoptosis in cancer cells through the activation of caspases and other apoptotic pathways.
Anti-angiogenesis: The compound inhibits the formation of new blood vessels, which is crucial for tumor growth and metastasis.
類似化合物との比較
Similar Compounds
Norcantharidin: A demethylated derivative of cantharidin with known anticancer properties.
Bis(aminomethyl)furans: Derivatives used as building blocks for the construction of biologically active compounds.
5-Hydroxymethylfurfural (HMF): A versatile platform chemical used in the synthesis of various derivatives.
Uniqueness
Bis(hydroxymethyl)norcantharimide stands out due to its dual hydroxymethyl groups, which enhance its reactivity and potential for functionalization. This makes it a valuable compound for the synthesis of complex molecules and advanced materials .
特性
IUPAC Name |
(3aS,4S,7R,7aR)-4,7-bis(hydroxymethyl)-3a,5,6,7a-tetrahydro-4,7-epoxyisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5/c12-3-9-1-2-10(4-13,16-9)6-5(9)7(14)11-8(6)15/h5-6,12-13H,1-4H2,(H,11,14,15)/t5-,6+,9-,10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRQKMBFOQNLDLI-YUMGAWCOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C3C(C1(O2)CO)C(=O)NC3=O)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@]2([C@H]3[C@@H]([C@]1(O2)CO)C(=O)NC3=O)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[bis(2-chloroethyl)sulfamoyl]-N-(4-bromophenyl)benzamide](/img/structure/B2575917.png)

![1-[2-(4-Chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione](/img/structure/B2575919.png)

![methyl 2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)propanoate](/img/structure/B2575923.png)
![1,7-dimethyl-3-(2-methylallyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2575926.png)


![1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine](/img/structure/B2575929.png)
![4-(N,N-diallylsulfamoyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2575933.png)

![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-mesitylacetamide](/img/structure/B2575937.png)
